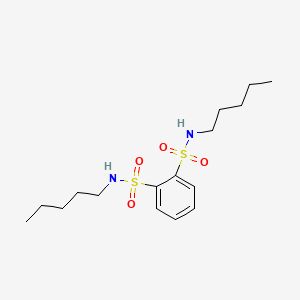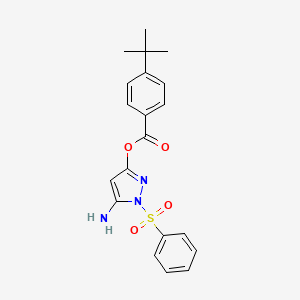
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is an intriguing compound with both structural complexity and significant potential across various fields. As its name suggests, it comprises a pyrazole ring linked to a benzenesulfonyl group and a tert-butylbenzoate moiety. These components confer unique chemical properties, making it a valuable subject of study in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate typically involves multi-step organic reactions. A common route starts with the synthesis of 1-(benzenesulfonyl)-1H-pyrazole, where benzenesulfonyl chloride reacts with pyrazole under basic conditions, followed by the introduction of an amino group at the 5-position through a nucleophilic substitution reaction. The final step involves esterification with 4-tert-butylbenzoic acid, typically using an esterification reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production may leverage optimized catalysts, reaction conditions, and solvents to increase yield and purity. Employing continuous flow reactors for the sequential reactions could enhance efficiency and scalability, allowing the compound to be produced on a larger scale while maintaining strict quality control.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The amino group at the 5-position can undergo oxidation reactions, potentially converting it to a nitro or nitroso group.
Reduction: The compound can undergo reduction reactions, especially if derivatives are made with reducible functional groups.
Substitution: The sulfonyl and amino groups are highly reactive sites for various substitution reactions.
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions might use nucleophiles or electrophiles under varying pH conditions.
Oxidation products might include nitro-substituted pyrazoles.
Reduction products could feature amino derivatives.
Substitution could yield a wide array of sulfonamide derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as an intermediate for more complex molecules. Its reactivity makes it valuable for exploring new synthetic pathways and reactions.
Biology: The compound's structural motifs are common in bioactive molecules. It can be a candidate for drug discovery, particularly targeting enzymes or receptors where pyrazole derivatives are known to be active.
Industry: Its properties may also be utilized in developing new materials, such as polymers or coatings with specific chemical resistance or structural properties.
Mechanism of Action
The compound's effects stem from its ability to interact with specific molecular targets. Its functional groups allow it to form hydrogen bonds, van der Waals forces, or covalent bonds with target sites, influencing biochemical pathways.
Molecular Targets and Pathways Involved:Enzymes like kinases or proteases.
Receptors involved in signaling pathways.
DNA or RNA, if designed as an intercalating agent.
Comparison with Similar Compounds
5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 4-tert-butylbenzoate is unique due to its combined structural features.
Similar Compounds:5-amino-1-(benzenesulfonyl)-1H-pyrazole: Without the ester functionality.
4-tert-butylbenzoic acid derivatives: Lacking the pyrazole-sulfonamide structure.
Sulfonamide-based drugs: Like sulfanilamide, but with different ring structures.
This compound stands out due to its multifunctional nature, which can be tailored for diverse applications across various scientific domains.
Properties
IUPAC Name |
[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)15-11-9-14(10-12-15)19(24)27-18-13-17(21)23(22-18)28(25,26)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTREHHFGKKGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
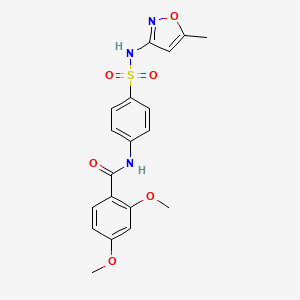
![N-(2-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2974392.png)
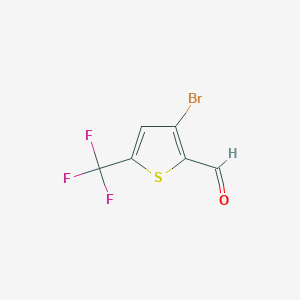
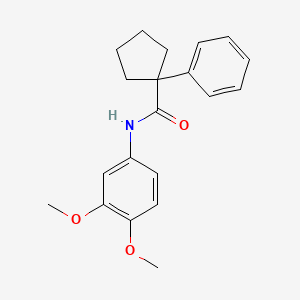
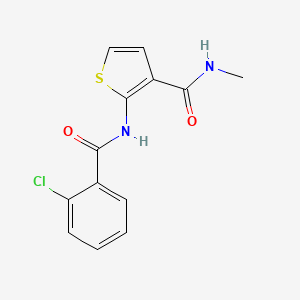
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
![N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2974401.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)
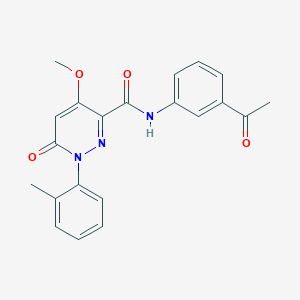
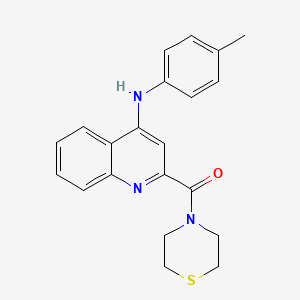
![3,5-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2974409.png)
![rac-[(2R,3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2974410.png)
